molecular formula C19H21FN6 B2586277 5-fluoro-N,6-dimethyl-N-[1-(quinazolin-4-yl)piperidin-3-yl]pyrimidin-4-amine CAS No. 2415551-82-3

5-fluoro-N,6-dimethyl-N-[1-(quinazolin-4-yl)piperidin-3-yl]pyrimidin-4-amine

Cat. No.: B2586277
CAS No.: 2415551-82-3
M. Wt: 352.417
InChI Key: IJHFIKQCSIXXTF-UHFFFAOYSA-N
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Description

5-fluoro-N,6-dimethyl-N-[1-(quinazolin-4-yl)piperidin-3-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a fluorine atom, a quinazoline ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N,6-dimethyl-N-[1-(quinazolin-4-yl)piperidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and piperidine intermediates, followed by their coupling with the pyrimidine ring. Common reagents used in these reactions include fluorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N,6-dimethyl-N-[1-(quinazolin-4-yl)piperidin-3-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of fluorinated or non-fluorinated derivatives.

Scientific Research Applications

5-fluoro-N,6-dimethyl-N-[1-(quinazolin-4-yl)piperidin-3-yl]pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: The compound is explored for its potential use in the development of new drugs, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industrial Applications: It may also have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-N,6-dimethyl-N-[1-(quinazolin-4-yl)piperidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-N,6-dimethyl-N-[1-(quinazolin-4-yl)piperidin-3-yl]pyrimidin-4-amine: can be compared with other heterocyclic compounds that contain similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of fluorine, quinazoline, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6/c1-13-17(20)19(24-11-21-13)25(2)14-6-5-9-26(10-14)18-15-7-3-4-8-16(15)22-12-23-18/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHFIKQCSIXXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N(C)C2CCCN(C2)C3=NC=NC4=CC=CC=C43)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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